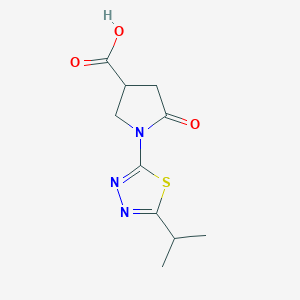

1-(5-异丙基-1,3,4-噻二唑-2-基)-5-氧代吡咯烷-3-羧酸

描述

The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .

Synthesis Analysis

Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated for in vitro antimicrobial activity against bacteria and fungal species .Molecular Structure Analysis

Thiadiazole occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole . Many drugs containing the 1,3,4-thiadiazole nucleus are available in the market .Chemical Reactions Analysis

The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Structural modifications on different thiadiazole derivatives have been reviewed for various pharmacological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary widely. For example, 5-Isopropyl-1,3,4-thiadiazol-2-amine has a molecular weight of 143.21 g/mol .科学研究应用

酶抑制和代谢途径

1-(5-异丙基-1,3,4-噻二唑-2-基)-5-氧代吡咯烷-3-羧酸,由于其与1,3,4-噻二唑家族化合物的结构相似性,可能在抑制特定酶和影响代谢途径中发挥作用。例如,具有1,3,4-噻二唑结构的化合物已被证明可以抑制5-氧代吡咯酸酶,影响5-氧代-L-脯氨酸代谢为L-谷氨酸,这可能为像5-氧代脯氨酸尿症这样存在肾脏5-氧代脯氨酸酶活性缺乏的情况提供见解 (P. P. van der Werf et al., 1973)。

抗惊厥特性

噻二唑基团以其潜在的抗惊厥特性而闻名。对类似化合物的研究,如那些结合戊二酰和噻二唑结构的化合物,在动物模型中显示出显著的抗惊厥效果。这表明1-(5-异丙基-1,3,4-噻二唑-2-基)-5-氧代吡咯烷-3-羧酸也可能具有类似的治疗潜力 (B. Masereel et al., 2002)。

利尿活性

1,3,4-噻二唑类化合物显示出有希望的利尿活性,表明1-(5-异丙基-1,3,4-噻二唑-2-基)-5-氧代吡咯烷-3-羧酸在这方面具有潜力。这种活性可能有助于开发需要调节液体平衡的疾病的新治疗方法 (A. Ergena et al., 2022)。

抗寄生虫和抗微生物效应

1-(5-异丙基-1,3,4-噻二唑-2-基)-5-氧代吡咯烷-3-羧酸的结构组分,特别是1,3,4-噻二唑基团,已与抗寄生虫和抗微生物活性相关联。这表明在治疗感染和寄生虫病方面可能有潜在应用,有助于开发新的治疗药物 (R. Soliman et al., 1984)。

碳酸酐酶抑制

碳酸酐酶的抑制是另一个潜在的应用。这类抑制剂具有广泛的治疗用途,从管理青光眼到治疗高山病。噻二唑衍生物已显示出对各种碳酸酐酶同工酶的强效抑制作用,这表明1-(5-异丙基-1,3,4-噻二唑-2-基)-5-氧代吡咯烷-3-羧酸可能被用于类似用途的探索 (M. Barboiu et al., 2000)。

作用机制

未来方向

属性

IUPAC Name |

5-oxo-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3S/c1-5(2)8-11-12-10(17-8)13-4-6(9(15)16)3-7(13)14/h5-6H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJSJSKIAPBTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

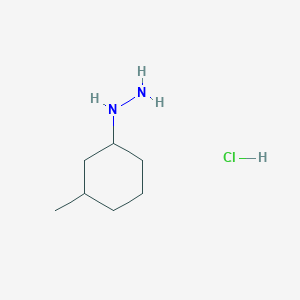

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride](/img/structure/B1413541.png)

![6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B1413543.png)

![1-(3,5-Dimethylphenoxy)-4-{[4-(3,5-dimethylphenoxy)-3-hydroxybutyl]amino}butan-2-ol](/img/structure/B1413548.png)

![sodium [5-(2H-1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413559.png)